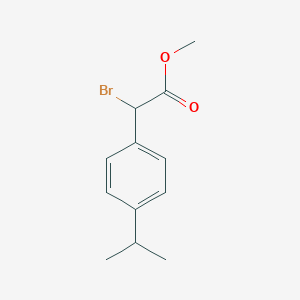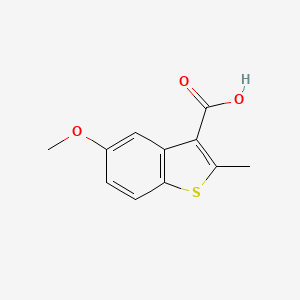
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. The presence of a methoxy group and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to form the thiophene ring. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur, can be adapted to synthesize benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy group in 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-carboxaldehyde.
Reduction: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 5-methoxy-2-methyl-1-benzothiophene-3-chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiophene derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development .
Medicine: The compound’s structure is similar to that of known pharmaceuticals, suggesting potential therapeutic applications. Research is ongoing to explore its efficacy in treating diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in electronic devices and sensors .
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
- 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid has a unique substitution pattern that can influence its reactivity and biological activity. The presence of a methyl group at the 2-position and a carboxylic acid group at the 3-position distinguishes it from other benzothiophene derivatives, potentially leading to different pharmacological and chemical properties .
Eigenschaften
CAS-Nummer |
1697389-70-0 |
|---|---|
Molekularformel |
C11H10O3S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
LRUWJAUTLKUQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)C=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)

![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
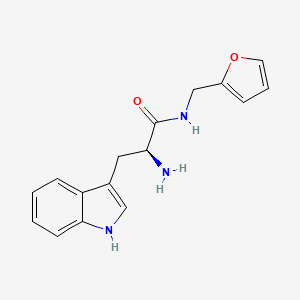
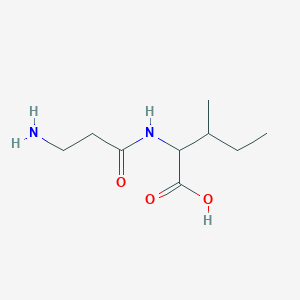
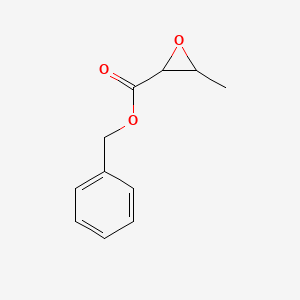
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

